Boc-Ala-Gly-Gly-Gly-OH
Overview
Description
“Boc-Ala-Gly-Gly-Gly-OH” is a peptide that consists of the amino acids alanine (Ala) and glycine (Gly), with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group, preventing it from reacting until the desired peptide sequence is formed .
Synthesis Analysis
The synthesis of peptides like “Boc-Ala-Gly-Gly-Gly-OH” involves protecting certain amino and carboxyl groups during the synthesis . Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives . A detailed mechanism for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group involves using dicyclohexylcarbodiimide .Molecular Structure Analysis
The molecular structure of “Boc-Ala-Gly-Gly-Gly-OH” is determined by the sequence of its amino acids and the presence of the Boc protecting group. The ChemSpider ID for a similar compound, “Boc-Gly-OH”, is 70660 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-Ala-Gly-Gly-Gly-OH” include the formation of amide bonds between the amino acids . This requires selective acylation of a free amine, deactivation of all extraneous amine functions, and selective activation of the designated carboxyl function .Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-Ala-Gly-Gly-Gly-OH” would depend on its specific molecular structure. For a similar compound, “Boc-Gly-OH”, the density is 1.2±0.1 g/cm³, boiling point is 315.9±25.0 °C at 760 mmHg, and the molar refractivity is 41.4±0.3 cm³ .Scientific Research Applications
1. Environmentally Conscious In-Water Peptide Synthesis
- Summary of the Application : This research focuses on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent. The most common building blocks in current peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .
- Methods of Application : The researchers reported a technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles. The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .
- Results or Outcomes : The researchers were able to summarize in-water both liquid and solid-phase method using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles and nanomicelles .
2. Synthesis of N-Boc Amino Acid Esters and Tripeptide
- Summary of the Application : “Boc-Ala-Gly-Gly-Gly-OH” is used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry. It is also used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
3. Allylation of Hydrazones and Isatin
- Summary of the Application : “Boc-Ala-Gly-Gly-Gly-OH” is used as a promoter for the allylation of hydrazones and isatin .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
4. Selective Synthesis of Dipeptide Ala-Gly
- Summary of the Application : “Boc-Ala-Gly-Gly-Gly-OH” is used for the selective synthesis of the dipeptide Ala-Gly .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
properties
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O7/c1-8(18-13(24)25-14(2,3)4)12(23)17-6-10(20)15-5-9(19)16-7-11(21)22/h8H,5-7H2,1-4H3,(H,15,20)(H,16,19)(H,17,23)(H,18,24)(H,21,22)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPIMPNNGSBUKU-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ala-Gly-Gly-Gly-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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